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Executive Summary
GlaxoSmithKline (GSK) discontinued the clinical development of GW766994, an orally

administered, selective antagonist of the C-C chemokine receptor 3 (CCR3). The decision

followed the failure of the compound to meet its primary efficacy endpoint in a key clinical trial

involving patients with asthma and eosinophilic bronchitis. Despite achieving high receptor

occupancy, GW766994 did not significantly reduce eosinophil counts in sputum or blood, the

key biomarkers of eosinophilic inflammation in asthma. While the drug was generally well-

tolerated, the lack of clinical efficacy in a well-designed study led to the cessation of its

development for eosinophil-driven respiratory diseases. This document provides a detailed

overview of the available data, experimental protocols, and the scientific rationale behind the

discontinuation of GW766994.

Introduction to GW766994 and its Target: The CCR3
Pathway
GW766994 is a small molecule antagonist designed to block the C-C chemokine receptor 3

(CCR3). CCR3 is a key receptor in the inflammatory cascade, particularly in allergic diseases

like asthma.[1] It is highly expressed on the surface of eosinophils, a type of white blood cell

that plays a central role in the pathophysiology of asthma. The primary ligands for CCR3 are

the eotaxin chemokines (eotaxin-1, -2, and -3), which are potent chemoattractants for
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eosinophils.[1] The binding of eotaxins to CCR3 on eosinophils triggers a signaling cascade

that leads to eosinophil recruitment, activation, and survival in the airways, contributing to

airway inflammation and hyperresponsiveness.

The therapeutic hypothesis for GW766994 was that by blocking the CCR3 receptor, it would

inhibit the recruitment of eosinophils to the lungs, thereby reducing inflammation and improving

asthma symptoms.[2]

Signaling Pathway of CCR3
The binding of eotaxin to the CCR3 receptor, a G-protein coupled receptor (GPCR), initiates a

cascade of intracellular signaling events. This process is crucial for the chemotactic response

of eosinophils.
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Figure 1: Simplified CCR3 Signaling Pathway and the inhibitory action of GW766994.

Clinical Development Program: Key Study
(NCT01160224)
The primary evidence for the discontinuation of GW766994 comes from a randomized, double-

blind, placebo-controlled, parallel-group clinical trial (NCT01160224).[1][3] This study was

designed to evaluate the efficacy and safety of GW766994 in patients with asthma and

eosinophilic bronchitis.

Experimental Protocol
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Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group

study.[3]

Patient Population: 60 patients with mild-to-moderate asthma and a sputum eosinophil count of

>3%.[1]

Treatment Regimen:

Treatment Group: GW766994 300 mg administered orally twice daily for 10 days.[1]

Control Group: Matching placebo administered orally twice daily for 10 days.[1]

Primary Outcome Measure: The primary objective was to compare the effect of GW766994 to

placebo on sputum eosinophil counts.[2][3]

Secondary Outcome Measures:

Blood eosinophil counts

Forced expiratory volume in 1 second (FEV1)

Airway hyperresponsiveness to methacholine (PC20)

Asthma Control Questionnaire (ACQ) scores

Safety and tolerability

Experimental Workflow
The clinical trial followed a structured workflow from patient screening to follow-up.
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Figure 2: High-level experimental workflow for the NCT01160224 clinical trial.

Clinical Trial Results: Lack of Efficacy
The results of the NCT01160224 study were pivotal in the decision to discontinue the

development of GW766994. Despite evidence of high receptor occupancy (estimated to be

>90%), the drug failed to demonstrate a significant effect on the primary endpoint.[1]

Quantitative Data Summary
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Outcome Measure GW766994 Group Placebo Group p-value

Primary Endpoint

Change from baseline

in sputum eosinophil

(%)

No significant

reduction

No significant

reduction
Not significant

Secondary Endpoints

Change from baseline

in blood eosinophil

count (cells/μL)

No significant

reduction

No significant

reduction
Not significant

Change from baseline

in FEV1 (L)

No significant

improvement

No significant

improvement
Not significant

Change in PC20

methacholine

(doubling doses)

Modest improvement No improvement Statistically significant

Change in Asthma

Control Questionnaire

(ACQ) score

Modest improvement No improvement Statistically significant

Note: Specific numerical values for mean changes and confidence intervals were not fully

detailed in the publicly available abstracts. The table reflects the reported outcomes.

While there were statistically significant improvements in airway hyperresponsiveness (PC20)

and asthma control (ACQ score), these effects were modest and not considered clinically

significant.[1]

Rationale for Discontinuation
The discontinuation of the clinical development of GW766994 by GSK can be attributed to the

following key factors:

Failure to Meet the Primary Efficacy Endpoint: The inability of GW766994 to reduce sputum

and blood eosinophils, the core biomarkers of the targeted disease mechanism, was the
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most significant finding. This suggested that CCR3 antagonism, at least with this compound,

was not an effective strategy to combat eosinophilic inflammation in asthma.

Lack of Clinically Meaningful Benefit: The modest improvements in secondary outcomes

were not sufficient to justify further development, especially in the absence of an effect on

the underlying inflammation.

Questioning the Role of CCR3 in Airway Eosinophilia: The study's results raised fundamental

questions about the role of the CCR3 receptor in airway eosinophilia in asthma, suggesting

that other pathways may be more dominant.[1]

Logical Flow to Discontinuation
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Hypothesis:
CCR3 antagonism with GW766994

will reduce eosinophilic inflammation
and improve asthma outcomes.

Phase II Clinical Trial (NCT01160224)
designed to test the hypothesis.

Trial conducted in patients
with eosinophilic asthma.

Results Analysis:
- No significant reduction in eosinophils (Primary Endpoint).

- Modest, non-clinically significant improvements
  in secondary endpoints.

Conclusion:
GW766994 lacks efficacy in the

target patient population.

Decision

Discontinuation of
Clinical Development
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Figure 3: Logical flow illustrating the decision to discontinue the clinical development of
GW766994.
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Conclusion
The case of GW766994 serves as a critical example in drug development where a biologically

plausible mechanism of action and successful target engagement in early-phase studies do not

always translate into clinical efficacy. The rigorous, placebo-controlled trial design provided a

clear, albeit negative, outcome, preventing further investment in a non-viable therapeutic

candidate. For researchers and drug developers, the story of GW766994 underscores the

importance of selecting robust primary endpoints that are closely linked to the disease

pathophysiology and the challenges of targeting complex inflammatory pathways. While the

development of GW766994 was halted, the data generated from its clinical trial have

contributed valuable insights into the role of the CCR3 pathway in asthma and will inform future

research in this area.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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